3-(3-Carboethoxyphenyl)-2-chloro-1-propene
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Overview
Description
3-(3-Carboethoxyphenyl)-2-chloro-1-propene is an organic compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a carboethoxy group attached to a phenyl ring, which is further connected to a propene chain with a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Carboethoxyphenyl)-2-chloro-1-propene typically involves the reaction of 3-(3-Carboethoxyphenyl)-1-propene with a chlorinating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. These methods ensure consistent quality and scalability of the compound for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-Carboethoxyphenyl)-2-chloro-1-propene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Carboethoxyphenyl)-2-chloro-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3-(3-Carboethoxyphenyl)-1-propene
- 3-(3-Carboethoxyphenyl)-2-methyl-1-propene
- 3-Carboethoxyphenyl cyclopentyl ketone
Comparison: 3-(3-Carboethoxyphenyl)-2-chloro-1-propene is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications where chlorinated derivatives are required.
Properties
IUPAC Name |
ethyl 3-(2-chloroprop-2-enyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHOIECOMNFYIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC(=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472354 |
Source
|
Record name | Ethyl 3-(2-chloroprop-2-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148252-48-6 |
Source
|
Record name | Ethyl 3-(2-chloroprop-2-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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